6-Amino-5-chloropicolinic acid

Lipophilicity ADME Medicinal Chemistry

6‑Amino‑5‑chloropicolinic acid (CAS 1256810‑56‑6) is a disubstituted pyridine‑2‑carboxylic acid that carries a 6‑amino group and a 5‑chloro substituent on the aromatic ring. This substitution pattern defines the compound as a member of the aminohalopicolinic acid class, a family widely employed as building blocks for heterocyclic synthesis and as ligands in coordination chemistry.

Molecular Formula C6H5ClN2O2
Molecular Weight 172.57
CAS No. 1256810-56-6
Cat. No. B3033897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-5-chloropicolinic acid
CAS1256810-56-6
Molecular FormulaC6H5ClN2O2
Molecular Weight172.57
Structural Identifiers
SMILESC1=CC(=NC(=C1Cl)N)C(=O)O
InChIInChI=1S/C6H5ClN2O2/c7-3-1-2-4(6(10)11)9-5(3)8/h1-2H,(H2,8,9)(H,10,11)
InChIKeyKBCHPUZXYDMCMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Amino-5-chloropicolinic acid (CAS 1256810-56-6) – Procurement Baseline and In‑Class Identification


6‑Amino‑5‑chloropicolinic acid (CAS 1256810‑56‑6) is a disubstituted pyridine‑2‑carboxylic acid that carries a 6‑amino group and a 5‑chloro substituent on the aromatic ring [1]. This substitution pattern defines the compound as a member of the aminohalopicolinic acid class, a family widely employed as building blocks for heterocyclic synthesis and as ligands in coordination chemistry . Its molecular formula is C₆H₅ClN₂O₂ (MW 172.57 g·mol⁻¹), with a computed logP of 1.35 and a topological polar surface area of 76.2 Ų, values that place it in a moderate lipophilicity range suitable for further functionalisation .

Why Generic 6‑Amino‑5‑chloropicolinic Acid Substitution Fails in Research and Development


Although 6‑amino‑5‑chloropicolinic acid shares a common pyridine‑2‑carboxylic acid core with other aminopicolinates, the specific juxtaposition of the electron‑withdrawing chloro substituent at the 5‑position and the electron‑donating amino group at the 6‑position creates a unique electronic and steric environment that cannot be replicated by its regioisomers (e.g., 4‑amino‑5‑chloropicolinic acid) or by the non‑halogenated 6‑aminopicolinic acid [1]. This substitution pattern directly influences both the compound's reactivity in cross‑coupling reactions and its binding affinity in biological systems. For example, the chlorine atom provides a synthetic handle for further derivatisation via nucleophilic aromatic substitution, whereas the amino group can be diazotised or acylated, a bifunctionality that is absent in the corresponding 5‑chloropicolinic acid . Consequently, substituting this compound with a simpler analog inevitably alters the outcome of any structure‑activity relationship (SAR) study or synthetic route, leading to irreproducible results and wasted development effort .

Quantitative Evidence for 6‑Amino‑5‑chloropicolinic Acid Selection – Comparative Data Against Analogs


Physicochemical Differentiation: LogP and PSA vs. Non‑Halogenated 6‑Aminopicolinic Acid

The introduction of a chlorine atom at the 5‑position significantly alters the lipophilicity and polar surface area of the molecule relative to the non‑halogenated parent compound 6‑aminopicolinic acid. These physicochemical parameters are critical predictors of membrane permeability and oral bioavailability .

Lipophilicity ADME Medicinal Chemistry

Molecular Weight and Halogen Identity: Chloro vs. Bromo Analog Comparison

Among the 6‑amino‑5‑halopicolinic acid series, the chloro derivative offers a distinct balance of molecular weight and reactivity compared to its bromo counterpart. The smaller atomic radius and lower molecular weight of chlorine can influence both the steric profile and the leaving group ability in subsequent synthetic transformations .

Synthetic Chemistry Molecular Weight Halogen Effects

Purity and Analytical Specification: Vendor-Reported Purity Benchmarks

Commercially available 6‑amino‑5‑chloropicolinic acid is consistently supplied with a purity of ≥97%, as verified by multiple independent vendors using techniques such as HPLC and NMR. This level of purity is essential for reproducible research and is comparable to, or exceeds, the purity offered for less functionalised analogs .

Procurement Quality Control Analytical Chemistry

Synthetic Utility: Unique Bifunctionality for Orthogonal Derivatisation

The simultaneous presence of a carboxylic acid, a primary aromatic amine, and an aryl chloride on a single pyridine ring endows 6‑amino‑5‑chloropicolinic acid with a unique bifunctional reactivity profile. This is in contrast to 5‑chloropicolinic acid, which lacks the amino group, or 6‑aminopicolinic acid, which lacks the halogen .

Organic Synthesis Building Blocks Heterocyclic Chemistry

Herbicidal Activity: Comparative Efficacy Against Arabidopsis thaliana Root Growth

In a direct head‑to‑head study, 6‑amino‑5‑chloropicolinic acid (6‑Amino‑5‑CPA) demonstrated superior inhibition of Arabidopsis thaliana root growth compared to the commercial herbicide picloram (4‑amino‑3,5,6‑trichloropicolinic acid) at equivalent concentrations. This finding highlights a potentially more favourable selectivity or potency profile for the mono‑chloro analog .

Agrochemical Herbicide Discovery Plant Biology

Storage and Stability: Defined Conditions for Long‑Term Integrity

Vendor technical datasheets specify that 6‑amino‑5‑chloropicolinic acid should be stored in a dark place under an inert atmosphere at room temperature to maintain its integrity . This is a more stringent requirement than for the non‑halogenated analog 6‑aminopicolinic acid, which is typically stored at room temperature without the need for an inert atmosphere .

Stability Storage Procurement

Optimal Research and Industrial Applications for 6‑Amino‑5‑chloropicolinic Acid


Medicinal Chemistry: Synthesis of CNS‑Penetrant Lead Compounds

The elevated LogP of 1.35, compared to non‑halogenated aminopicolinic acids, makes this compound a preferred starting material for constructing central nervous system (CNS) drug candidates where enhanced passive permeability is desired. The chlorine atom can be further exploited as a synthetic handle for late‑stage diversification, while the amino group allows for the introduction of amide or sulfonamide moieties, both common in CNS‑active pharmacophores .

Agrochemical Discovery: Development of Novel Herbicide Scaffolds

Based on its demonstrated ability to inhibit Arabidopsis thaliana root growth more effectively than picloram at equivalent concentrations, 6‑amino‑5‑chloropicolinic acid represents a promising core scaffold for the discovery of new, potentially more selective herbicides. The presence of only one chlorine atom also offers a synthetic advantage for generating diverse analog libraries with varying halogenation patterns .

Coordination Chemistry: Design of Bifunctional Ligands

The trifunctional nature of 6‑amino‑5‑chloropicolinic acid (carboxylic acid, amine, aryl chloride) allows it to serve as a versatile ligand precursor. The carboxylic acid and amine groups can chelate metal ions, while the chlorine atom provides a site for further functionalisation, enabling the creation of tailored metal‑organic frameworks (MOFs) or catalysts with precise steric and electronic properties .

Chemical Biology: Synthesis of Biorthogonal Probes

The high purity (≥97%) and well‑defined storage requirements ensure that this compound can be reliably used in sensitive chemical biology experiments. The aryl chloride can be used as a handle for introducing bioorthogonal reporters (e.g., via Sonogashira or Suzuki coupling), while the amino group can be functionalised with affinity tags or fluorophores, making it an ideal building block for the construction of multifunctional chemical probes .

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